6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione
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Overview
Description
6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of triazines. Triazines are nitrogen-containing heterocycles with a six-membered ring structure. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of cyanuric chloride with dimethylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with dimethylamino groups. The process can be summarized as follows:
Starting Material: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
Reagent: Dimethylamine
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or acetonitrile, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete substitution.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions for large-scale production. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can be hydrolyzed to form cyanuric acid and dimethylamine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Major Products Formed
Nucleophilic Substitution: Various substituted triazine derivatives.
Oxidation: Oxidized triazine derivatives.
Reduction: Reduced triazine derivatives.
Hydrolysis: Cyanuric acid and dimethylamine.
Scientific Research Applications
6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral drugs.
Industry: Used in the production of dyes, herbicides, and polymer stabilizers.
Mechanism of Action
The mechanism of action of 6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Melamine (2,4,6-triamino-1,3,5-triazine): Known for its use in the production of melamine resins.
Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine): Used as an intermediate in the synthesis of various chemicals.
Benzoguanamine: Used in the production of resins and coatings.
Uniqueness
6-(dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
13704-43-3 |
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Molecular Formula |
C5H8N4O2 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
6-(dimethylamino)-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C5H8N4O2/c1-9(2)3-6-4(10)8-5(11)7-3/h1-2H3,(H2,6,7,8,10,11) |
InChI Key |
KLZJOORFZITGGW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=O)NC(=O)N1 |
Origin of Product |
United States |
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